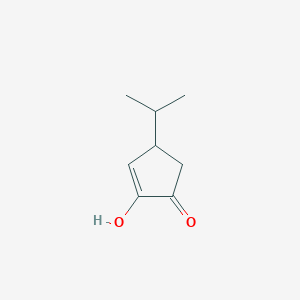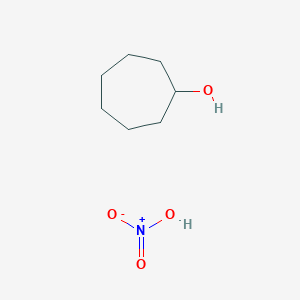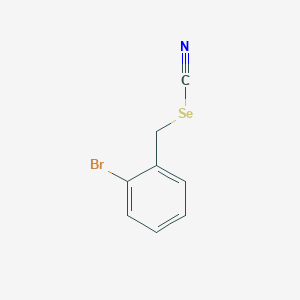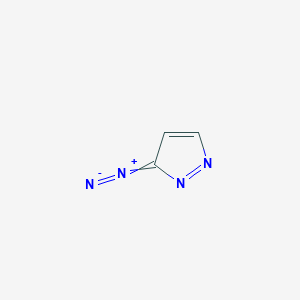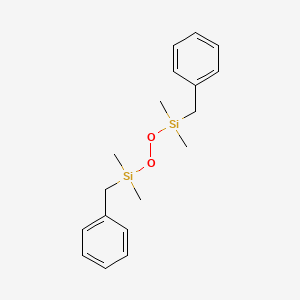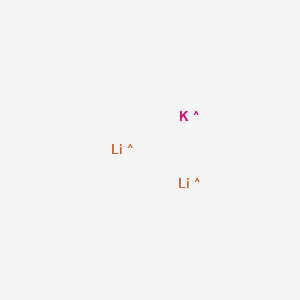![molecular formula C16H15ClS B14629242 5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene CAS No. 56096-75-4](/img/structure/B14629242.png)
5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to a sulfanyl group and a dihydroindene moiety. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene typically involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rhodium (I) catalyst. This reaction yields indene derivatives with high regioselectivity, depending on the steric nature of the substituents on the alkynes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl-substituted indene derivatives.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The presence of the chloromethyl and sulfanyl groups allows for specific interactions with biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-indene: The parent compound without the chloromethyl and sulfanyl substitutions.
1-Methylindane: A methyl-substituted indene derivative.
Uniqueness
5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene is unique due to the presence of the chloromethyl and sulfanyl groups, which impart distinct chemical reactivity and potential biological activity. These functional groups allow for a wide range of chemical modifications and interactions, making this compound valuable for various applications in research and industry.
Properties
CAS No. |
56096-75-4 |
|---|---|
Molecular Formula |
C16H15ClS |
Molecular Weight |
274.8 g/mol |
IUPAC Name |
5-[2-(chloromethyl)phenyl]sulfanyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C16H15ClS/c17-11-14-4-1-2-7-16(14)18-15-9-8-12-5-3-6-13(12)10-15/h1-2,4,7-10H,3,5-6,11H2 |
InChI Key |
YNGSYXVTZYVXND-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)SC3=CC=CC=C3CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(3-chloropropanoyl)amino]benzoate](/img/structure/B14629168.png)
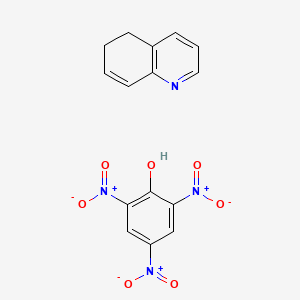
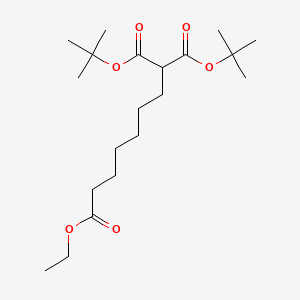

![Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl-](/img/structure/B14629176.png)
![Diethyl [phenyl(phenylcarbamoyl)amino]propanedioate](/img/structure/B14629177.png)
